Purine, 6-chloro-9-(p-methoxyphenyl)-
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Overview
Description
Purine, 6-chloro-9-(p-methoxyphenyl)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6-position and a p-methoxyphenyl group at the 9-position of the purine ring. Purine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(p-methoxyphenyl)- typically involves the chlorination of purine derivatives. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The reaction conditions often include the use of solvents like acetonitrile and bases such as sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Purine, 6-chloro-9-(p-methoxyphenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as alkyl halides, to form 9-alkylpurines.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the purine ring, leading to the formation of different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organostannanes can introduce aryl or alkyl groups at the 6-position.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides and bases such as sodium hydroxide.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.
Cross-Coupling Reactions: Palladium catalysts and organostannanes.
Major Products: The major products formed from these reactions include various substituted purine derivatives, such as 9-alkylpurines and 6-succinoaminopurine .
Scientific Research Applications
Chemistry: In chemistry, Purine, 6-chloro-9-(p-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of antiviral and anticancer agents .
Industry: In the industrial sector, Purine, 6-chloro-9-(p-methoxyphenyl)- can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may exhibit properties useful in these fields .
Mechanism of Action
The mechanism of action of Purine, 6-chloro-9-(p-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the p-methoxyphenyl group.
9-Sulfonyl-9(H)-Purine Derivatives: These compounds have a sulfonyl group at the 9-position and exhibit antiviral activity.
Uniqueness: Purine, 6-chloro-9-(p-methoxyphenyl)- is unique due to the presence of both the chlorine atom and the p-methoxyphenyl group. This combination of substituents can enhance its reactivity and biological activity compared to other purine derivatives.
Properties
CAS No. |
21313-95-1 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
6-chloro-9-(4-methoxyphenyl)purine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |
InChI Key |
BBGNCJAADRAEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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